molecular formula C10H19N3O B3046681 7-Methyl-3,7,11-triazaspiro[5.6]dodecan-12-one CAS No. 1268334-79-7

7-Methyl-3,7,11-triazaspiro[5.6]dodecan-12-one

Cat. No. B3046681
CAS RN: 1268334-79-7
M. Wt: 197.28
InChI Key: GZQPNYYGULUSCJ-UHFFFAOYSA-N
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Description

7-Methyl-3,7,11-triazaspiro[5.6]dodecan-12-one is a unique chemical compound. It is a heterocyclic building block . The empirical formula of this compound is C10H19N3O and it has a molecular weight of 197.28 .


Molecular Structure Analysis

The SMILES string of this compound is CN1CCCNC(=O)C12CCNCC2 . This string represents the structure of the molecule in a linear format, which can be used to generate a 3D structure for further analysis.


Physical And Chemical Properties Analysis

This compound is a solid . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the web search results.

Scientific Research Applications

Synthesis and Structural Analysis

A significant body of research has been dedicated to the synthesis and structural analysis of compounds structurally related to 7-Methyl-3,7,11-triazaspiro[5.6]dodecan-12-one. For instance, novel substituted 3,8,11-triazaspiro[5,6]dodecan-7-ones have been synthesized using a combination of solution-phase and solid-phase chemistries, highlighting the versatility and complexity of these compounds. This synthetic strategy aims to produce a series of substituted compounds in good yield and high purity, demonstrating the potential for diverse applications in chemical research (Qin et al., 2011).

Reactivity and Derivative Formation

The reactivity of related compounds has been explored through various chemical reactions. For example, bromination and cyanoethylation techniques have been applied to synthesize 1,4,9-triazaspiro[5,5]undecane and 3,7,11-triazaspiro[5,6]dodecane, leading to the creation of mono- and di-substituted derivatives. These processes involve the reduction of side chain nitrile groups and the formation of hydrazides from ester analogs, showcasing the compound's potential for generating a wide array of chemical derivatives with varied properties (Kuroyan et al., 1986).

Potential Applications in Material Science

Research into compounds like this compound also extends to material science. The synthesis of hydroxy-functionalized conjugated nitroolefins as precursors to spiroketals, such as 1,7-dioxaspiro[5.5]undecane and (E)-2-methyl-1,7-dioxaspiro[5.6]dodecane, illustrates the potential application of these compounds in the development of new materials, including those with applications in the pheromone industry or as specialized chemical intermediates (Ballini & Petrini, 1992).

Safety and Hazards

The safety information available indicates that this compound is classified as a combustible solid . The WGK (Water Hazard Class) is 3 , which means it is highly hazardous to water. The flash point is not applicable .

Future Directions

As for the future directions, it’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals . Therefore, its potential applications and future directions would largely depend on the specific research context.

properties

IUPAC Name

7-methyl-3,7,11-triazaspiro[5.6]dodecan-12-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O/c1-13-8-2-5-12-9(14)10(13)3-6-11-7-4-10/h11H,2-8H2,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZQPNYYGULUSCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCNC(=O)C12CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401247007
Record name 7-Methyl-3,7,11-triazaspiro[5.6]dodecan-12-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401247007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1268334-79-7
Record name 7-Methyl-3,7,11-triazaspiro[5.6]dodecan-12-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1268334-79-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Methyl-3,7,11-triazaspiro[5.6]dodecan-12-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401247007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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